

# Technical Deep Dive: Quin-2 Tetrapotassium Salt High-Affinity Calcium Probe

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## Compound of Interest

Compound Name: *QUIN 2, Tetrapotassium Salt*

CAS No.: *73630-23-6*

Cat. No.: *B162727*

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## Executive Summary

Quin-2 Tetrapotassium Salt (non-cell-permeant) is the soluble form of the historic Quin-2 indicator developed by Roger Tsien. Unlike its acetoxymethyl (AM) ester counterpart used for loading intact cells, the salt form is strictly employed for cell-free calibration, microinjection, or patch-clamp loading.

Its defining characteristic is an exceptionally high affinity for calcium (

), making it the "gold standard" for buffering and measuring calcium in the low physiological range (

), albeit with significant calcium-buffering side effects that must be experimentally managed.

Key Technical Specifications:



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|

(Ca

) | ~115 nM | At 37°C, pH 7.2 (High Affinity) | | Solubility |

in H

O | Highly soluble, impermeable to membranes | | Quantum Yield | 0.03 (Free)

0.14 (Bound) | Fluorescence increases ~5-20x upon binding [\[\[1\]\[2\]](#)

## Mechanism of Action

Quin-2 is a ratiometric-capable but primarily intensity-based probe constructed on a BAPTA-like chelator backbone fused to a quinoline fluorophore.

## The Chelation-Fluorescence Coupling

Unlike visible-light dyes (e.g., Fluo-4) that use Photoinduced Electron Transfer (PeT), Quin-2 relies on conformational restriction.

- Apo State (Ca

-free): The nitrogen lone pairs on the BAPTA backbone quench the quinoline fluorescence via non-radiative decay pathways. The molecule is flexible and "dim."

- Sat State (Ca

-bound): Calcium binding locks the nitrogens, preventing quenching. The molecule becomes rigid, and fluorescence quantum yield increases dramatically (up to 20-fold).



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Figure 1: Mechanism of Calcium Binding and Fluorescence Activation. Note the high affinity binding which effectively "traps" free calcium.

## Strategic Application: When to Use Quin-2 Salt?

The salt form is not for bulk loading of cells. Use Quin-2 Tetrapotassium Salt only when the experimental design specifically requires its unique properties.

## Decision Matrix

- Use Quin-2 Salt if:
  - You are performing calibration of a system and need a precise zero-Ca/high-Ca standard.
  - You are microinjecting or using a patch pipette and need to clamp local calcium while measuring it (due to high buffering).
  - You need to measure resting calcium levels ( ) with maximum sensitivity.

- Do NOT Use Quin-2 Salt if:
  - You need to measure rapid, high-amplitude calcium spikes (Quin-2 acts as a buffer and will blunt the transient).
  - You are imaging intact tissue without invasive loading (Use Fura-2 AM instead).



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Figure 2: Selection Logic for Calcium Indicators. Quin-2 Salt is specialized for cell-free or invasive high-affinity needs.

## Experimental Protocol: Preparation & Calibration

Safety Note: Quin-2 is a calcium chelator. Avoid inhalation. Wear PPE.

### Phase 1: Reconstitution

The tetrapotassium salt is hygroscopic and light-sensitive.

- Solvent: Dissolve strictly in distilled, deionized water (ddH<sub>2</sub>O) or high-grade anhydrous DMSO. For the salt form, water is preferred.
- Concentration: Prepare a 10 mM stock solution.
  - Example: Dissolve 1 mg of Quin-2 Salt (MW 693.9) in

of ddH<sub>2</sub>O.

- Storage: Aliquot into light-shielded (amber) tubes. Store at

.<sup>[3]</sup><sup>[4]</sup> Do not refreeze more than twice.

## Phase 2: In Vitro Calibration (The "Gold Standard" Method)

Because Quin-2 is typically used as a single-wavelength probe (Excitation 339 nm / Emission 492 nm), absolute calcium concentration is calculated using the standard equation:

Step-by-Step Calibration Workflow:

- Baseline Measurement ( ):
  - Add Quin-2 (final conc. ) to your experimental buffer (e.g., 100 mM KCl, 10 mM MOPS, pH 7.2).
  - Record Fluorescence ( ) at Ex 339 / Em 492.<sup>[5]</sup>
- Determine Minimum Fluorescence ( ):
  - Add EGTA (2 mM final) and Tris-base (to raise pH > 8.0, ensuring EGTA binds all Ca<sup>2+</sup>).
  - Note: Quin-2 affinity drops at high pH, but EGTA becomes a stronger chelator.
  - Record (This represents the autofluorescence + apo-Quin-2 signal).
- Determine Maximum Fluorescence (

):

- Add excess CaCl

(typically 5-10 mM) to saturate the dye.

- Record

(This represents the fully bound Quin-2 signal).

- Correction for Heavy Metals (Optional but Recommended):

- If

is suspiciously low, heavy metals (Mn<sup>2+</sup>, Zn<sup>2+</sup>) might be quenching the dye.

- Add TPEN (heavy metal chelator) to verify the true

.

## Data Analysis & Troubleshooting

### Calculating Free Calcium

Using the values derived above:

- Assumption: The

of 115 nM is valid at 37°C and pH 7.0-7.4. If working at room temperature (22°C), the

decreases slightly (approx 60 nM).

### Common Pitfalls



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## References

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- Tsien, R. Y., Pozzan, T., & Rink, T. J. (1982). "Calcium homeostasis in intact lymphocytes: cytoplasmic free calcium monitored with a new, intracellularly trapped fluorescent indicator." *Journal of Cell Biology*.
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## Sources

- [1. QUIN 2, Tetrapotassium Salt, MilliporeSigma 50 mg | Buy Online | MilliporeSigma | Fisher Scientific \[fishersci.ca\]](#)

- [2. QUIN 2, Tetrapotassium Salt \[sigmaaldrich.com\]](#)
- [3. Quin-2 fluorescence, = 95 HPLC 73630-23-6 \[sigmaaldrich.com\]](#)
- [4. QUIN 2, Tetrapotassium Salt,, MilliporeSigma 50 mg | Buy Online | MilliporeSigma | Fisher Scientific \[fishersci.com\]](#)
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- [6. Origins of Ca<sup>2+</sup> Imaging with Fluorescent Indicators \[escholarship.org\]](#)
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